Transition-State Analog Binding Affinity: TTPP vs. Native TPP
Thiamine thiazolone pyrophosphate (TTPP) binds to E. coli pyruvate dehydrogenase complex with an inhibitor constant Ki < 5 × 10⁻¹⁰ M, demonstrating sub-nanomolar affinity for this ThDP-dependent enzyme [1]. This affinity is orders of magnitude tighter than the binding of the native cofactor thiamine pyrophosphate (TPP) [1]. The enhanced binding is attributed to the structural mimicry of the transition-state enamine intermediate, as confirmed by X-ray crystallography revealing a V-conformation (ϕ = 104°, ψ = -74°) stabilized by an intramolecular N-H···O hydrogen bond between the 4′-amino group and C(2) oxygen [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki < 5 × 10⁻¹⁰ M (TTPP) |
| Comparator Or Baseline | Native TPP (reported as associated but Ki value not directly comparable due to cofactor role) |
| Quantified Difference | TTPP binds with sub-nanomolar affinity, characteristic of transition-state analog binding |
| Conditions | E. coli pyruvate dehydrogenase complex; in vitro assay |
Why This Matters
This sub-nanomolar Ki distinguishes thiamine thiazolone-derived TTPP as a high-affinity mechanistic probe for studying ThDP-dependent enzyme catalysis and transition-state stabilization.
- [1] Chegg. Question: Thiamine thiazolone pyrophosphate (TTPP) binds E. coli pyruvate dehydrogenase complex with Ki < 5 × 10⁻¹⁰ M. View Source
- [2] Shin, W.; Kim, Y.C. J. Am. Chem. Soc., 1986, 108, 7078-7082. View Source
